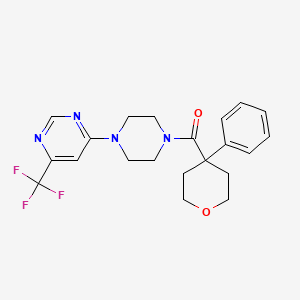

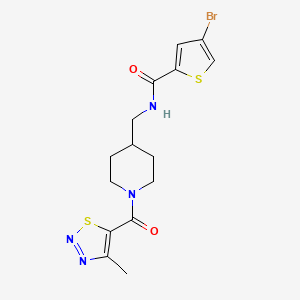

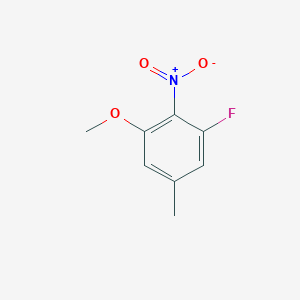

![molecular formula C18H23F2NO B2670654 N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine CAS No. 775314-82-4](/img/structure/B2670654.png)

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders. Memantine has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Scientific Research Applications

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A study on adamantane-1,3,4-thiadiazole hybrids, including analysis through QTAIM, provides insights into the orientation and stabilization of structures via non-covalent interactions. These findings may be relevant for understanding molecular interactions involving similar adamantane derivatives (El-Emam et al., 2020).

Neuroprotective Agents Development

Research has focused on synthesizing fluorescent adamantane amines with multifunctional neuroprotective activities. These compounds show promise in developing novel ligands for neurological assays due to their ability to modulate various neurological targets and their antioxidant properties (Joubert et al., 2011).

Palladium-Catalyzed C–H Arylation

The methylene C(sp3)–H arylation of the adamantyl scaffold, facilitated by palladium catalysis, is a key method for introducing aromatic groups. This process allows for the efficient creation of memantine analogs, underscoring the versatility of adamantane derivatives in synthetic chemistry (Lao et al., 2015).

Crystallographic Studies

Crystallographic analysis of adamantane-1-ammonium 1-adamantanecarboxylate reveals its potential as a bioactive substance and antiviral agent. The complex's stabilization through intermolecular hydrogen bonding and van der Waals forces highlights the importance of adamantane derivatives in designing bioactive compounds (Mullica et al., 1999).

Synthesis of Ethyl [(Adamantan-1-yl)alkylene(phenylene)amino]oxoacetates

The preparation of these compounds through the reaction of adamantane series amines with ethyl chlorooxoacetate and oxalyl chloride underlines the synthetic flexibility of adamantane for generating diverse functional molecules. This research broadens the scope of adamantane derivatives in medicinal chemistry (D’yachenko et al., 2019).

Novel Antiviral Drug Candidates

The design of M2-S31N inhibitors, a class of adamantanes, targets the predominant mutation in influenza A viruses, presenting a high barrier to drug resistance and synergistic effects with other antivirals. This underscores the potential of adamantane derivatives as antiviral agents (Ma et al., 2016).

properties

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]methyl]adamantan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F2NO/c19-17(20)22-16-3-1-12(2-4-16)11-21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15,17,21H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWLPYISTUWEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

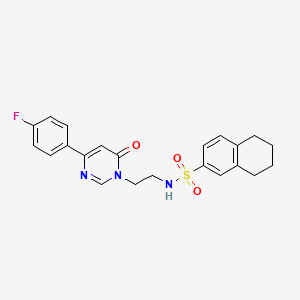

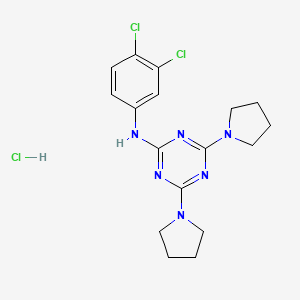

![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)

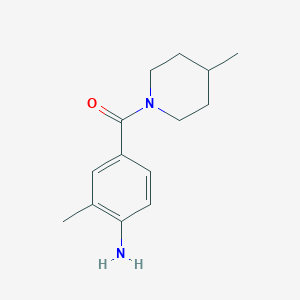

![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)

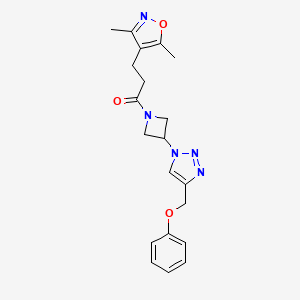

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)

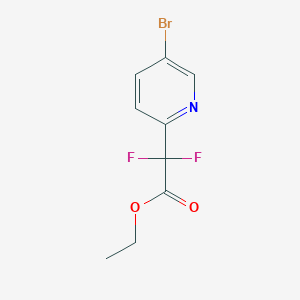

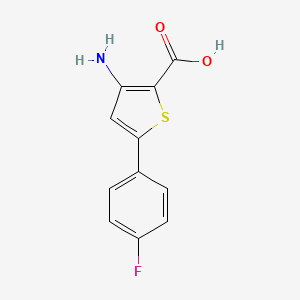

![(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670593.png)